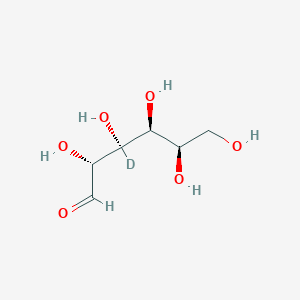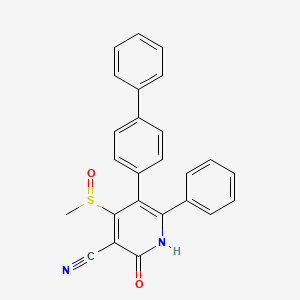
Tuberculosis inhibitor 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 5 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 5 involves several steps, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Other synthetic pathways include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis could be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions: Tuberculosis inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are then tested for their anti-tuberculosis activity to identify the most potent compounds.
科学的研究の応用
Tuberculosis inhibitor 5 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of anti-tuberculosis agents.
Biology: Researchers use it to investigate the biological pathways and mechanisms involved in tuberculosis infection and resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anti-tuberculosis drugs.
作用機序
The mechanism of action of Tuberculosis inhibitor 5 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. It inhibits the activity of enzymes involved in fatty acid and nucleotide biosynthesis, cellular metabolism, and energy utilization . By disrupting these critical processes, this compound effectively hampers the growth of the tuberculosis bacteria.
類似化合物との比較
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
Comparison: Tuberculosis inhibitor 5 stands out due to its unique mechanism of action and its ability to target multiple pathways simultaneously. Unlike traditional anti-tuberculosis drugs that often target a single enzyme or pathway, this compound offers a multi-faceted approach, potentially reducing the likelihood of resistance development .
特性
分子式 |
C25H18N2O2S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
4-methylsulfinyl-2-oxo-6-phenyl-5-(4-phenylphenyl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2O2S/c1-30(29)24-21(16-26)25(28)27-23(20-10-6-3-7-11-20)22(24)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15H,1H3,(H,27,28) |
InChIキー |
NKTJEOSUIXRMAP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=C(C(=O)NC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


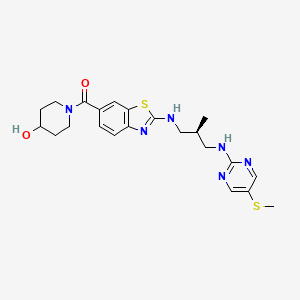
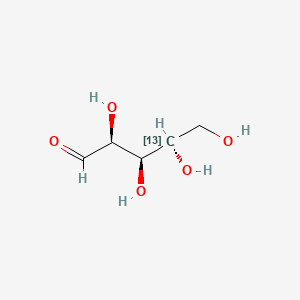
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
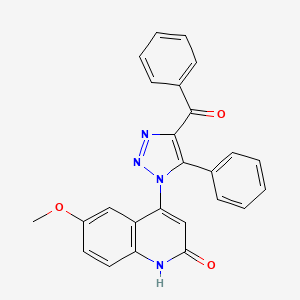
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
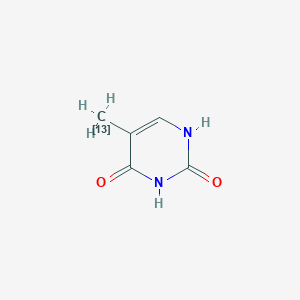
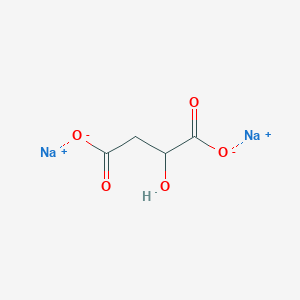

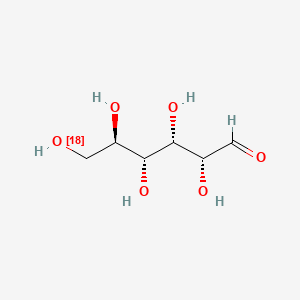

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
